2-(2,4-Hexadiynylidene)-1,6-dioxaspiro[4.4]non-3-ene
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Overview
Description
2-(2,4-Hexadiynylidene)-1,6-dioxaspiro[4.4]non-3-ene is a natural product found in Artemisia pedemontana, Tanacetum parthenium, and other organisms with data available.
Scientific Research Applications
Synthesis and Chemical Reactions
Regioselective Synthesis : This compound can be used in the regioselective synthesis of 1,7-dioxaspiro[4.4]nonanes, as demonstrated by Alonso et al. (2005). These structures are present in a variety of natural products (Alonso, Dacunha, Meléndez, & Yus, 2005).
Cyclopentenone Derivatives Synthesis : Yin, Wu, and Wu (2002) showed that this compound and its analogues can be converted into cyclopentenone derived oxabicyclic compounds, useful in synthesizing the natural product chrycorin (Yin, Wu, & Wu, 2002).
Electrolytic Ethoxylation : In a study by Markushina and Shulyakovskaya (1970), the compound was used in the electrolytic ethoxylation of γ-furylalkanols, leading to various derivatives of 2-ethoxy-1,6-dioxaspiro[4.4]-3-nonene (Markushina & Shulyakovskaya, 1970).
Allenol Ether Synthesis : Kocieňski and Whitby (1991) utilized this compound in the synthesis of allenol ether intermediates, leading to 1,7-dioxaspiro[5.5]undec-4-enes and 1,6-dioxaspiro[4.5]dec-3-enes (Kocieňski & Whitby, 1991).
Biological and Natural Product Studies
- Identification in Natural Products : Nakamura et al. (1998) identified stereoisomers of this compound in Artemisia lactiflora, demonstrating its role as an inhibitor of superoxide generation in differentiated HL-60 cells (Nakamura, Ohto, Murakami, Jiwajinda, & Ohigashi, 1998).
Properties
CAS No. |
16863-61-9 |
---|---|
Molecular Formula |
C13H12O2 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
2-hexa-2,4-diynylidene-1,6-dioxaspiro[4.4]non-3-ene |
InChI |
InChI=1S/C13H12O2/c1-2-3-4-5-7-12-8-10-13(15-12)9-6-11-14-13/h7-8,10H,6,9,11H2,1H3 |
InChI Key |
WTRXKCNFPMTAJV-UHFFFAOYSA-N |
SMILES |
CC#CC#CC=C1C=CC2(O1)CCCO2 |
Canonical SMILES |
CC#CC#CC=C1C=CC2(O1)CCCO2 |
16863-61-9 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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